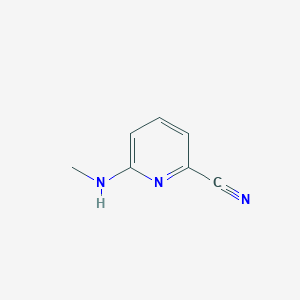

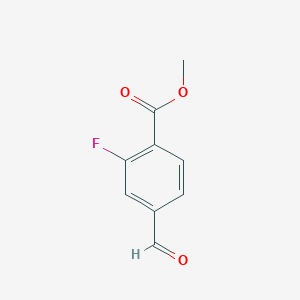

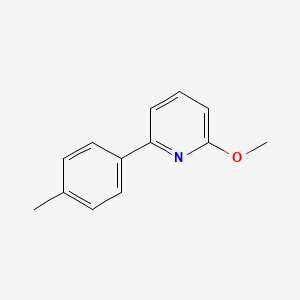

![molecular formula C12H13F2NO3 B1425407 3-[(3,5-Difluorophenyl)carbamoyl]-2,2-dimethylpropanoic acid CAS No. 1485705-79-0](/img/structure/B1425407.png)

3-[(3,5-Difluorophenyl)carbamoyl]-2,2-dimethylpropanoic acid

Overview

Description

“3-[(3,5-Difluorophenyl)carbamoyl]-2,2-dimethylpropanoic acid” is a chemical compound with the molecular formula C12H13F2NO3 . It has an average mass of 257.233 Da and a monoisotopic mass of 257.086365 Da . This compound is also known by its synonyms, including "Butanoic acid, 4-[(3,5-difluorophenyl)amino]-2,2-dimethyl-4-oxo-" .

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H13F2NO3/c1-12(2,11(17)18)6-10(16)15-9-4-7(13)3-8(14)5-9/h3-5H,6H2,1-2H3,(H,15,16)(H,17,18) . This indicates that the molecule contains a carbamoyl group attached to a difluorophenyl group and a dimethylpropanoic acid group.Physical And Chemical Properties Analysis

This compound has a molecular weight of 257.23 . Unfortunately, other physical and chemical properties such as melting point, boiling point, and solubility were not found in the available resources.Scientific Research Applications

Chromatographic Analysis : This compound is utilized in high-performance liquid chromatography enantioseparation. It has been applied in the separation of unusual beta-amino acids using specific chiral stationary phases, enhancing the interactions between analytes and chiral selectors, crucial in pharmaceutical and biochemical analysis (Ilisz et al., 2009).

Synthesis of Heteroarenes : This acid has been used in the transition-metal-free synthesis of C(CF3)Me2-substituted heteroarenes, showcasing potential applications in drug discovery. This method is significant for the development of novel heteroarenes without requiring a transition-metal catalyst (Liu et al., 2018).

Development of Metal Complexes for Anti-Cancer Therapy : Metal complexes derived from variants of this acid have been synthesized and tested for their anti-tumor activities. These compounds are significant for their potential as CDK8 kinase inhibitors in colon cancer therapy (Aboelmagd et al., 2021).

Polyimide Membrane Development : In the synthesis of carboxyl-containing polyimides for ethanol dehydration via pervaporation, this compound plays a role. It contributes to membrane morphology and separation performance, indicating its utility in advanced material sciences (Xu & Wang, 2015).

Inhibition of Histone Deacetylase in Cancer Treatment : Derivatives of this compound have been synthesized and tested as potential histone deacetylase inhibitors, a key target in modern cancer treatment strategies (El-Rayes et al., 2019).

Synthesis of Pyridine Derivatives : This acid has been used in the synthesis of 3,5-biscarbamoyl-pyridine derivatives, showcasing its utility in the synthesis of novel organic compounds (Wang et al., 2011).

Safety And Hazards

properties

IUPAC Name |

4-(3,5-difluoroanilino)-2,2-dimethyl-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13F2NO3/c1-12(2,11(17)18)6-10(16)15-9-4-7(13)3-8(14)5-9/h3-5H,6H2,1-2H3,(H,15,16)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMPRUZOWKXAIGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC(=O)NC1=CC(=CC(=C1)F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13F2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(3,5-Difluorophenyl)carbamoyl]-2,2-dimethylpropanoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

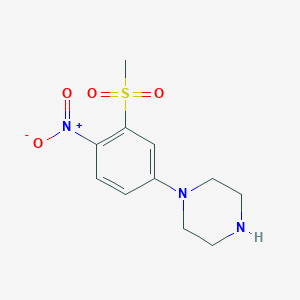

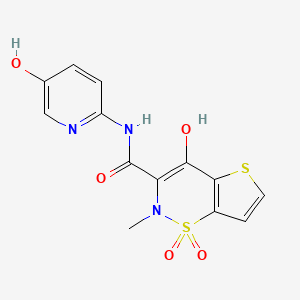

![8-Hydroxy-6,9-diphenyl-10H-pyrido[1,2-A]quinoxalin-10-one](/img/structure/B1425332.png)

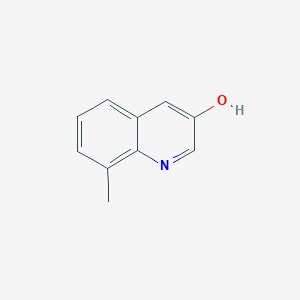

![4-Hydroxythieno[2,3-b]pyridin-6(7H)-one](/img/structure/B1425336.png)

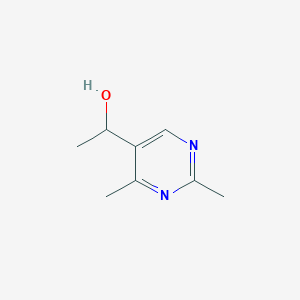

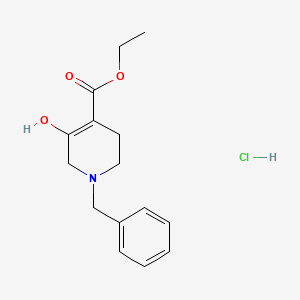

![Ethyl 4-[2-(methylamino)acetyl]piperazine-1-carboxylate](/img/structure/B1425342.png)

![Methyl 2-[1-(3,4-dimethoxyphenethyl)-4-hydroxy-2-oxo-1,2-dihydro-3-pyridinyl]acetate](/img/structure/B1425343.png)

![3-(4-chlorobenzyl)-1-[2-(dimethylamino)ethyl]-4-hydroxy-2(1H)-pyridinone](/img/structure/B1425347.png)